Comparative MAO-B vs. MAO-A Inhibitory Profile of 3-(Quinolin-6-yloxy)propan-1-amine Hydrochloride
In an enzymatic inhibition assay measuring the conversion of kynuramine to 4-hydroxyquinoline, 3-(quinolin-6-yloxy)propan-1-amine hydrochloride exhibited a weak but differential inhibitory effect against human monoamine oxidase isoforms, with approximately 6.5-fold higher potency for MAO-B (IC50 = 15.4 µM) compared to MAO-A (IC50 > 100 µM) [1]. This isoform selectivity, although low in absolute potency, distinguishes it from a comparator quinoline-based MAO inhibitor (BDBM50401981 / CHEMBL1575961) which showed greater potency but reversed selectivity, with an IC50 of 1.13 µM against MAO-B but only >100 µM against MAO-A [2].
| Evidence Dimension | MAO Isoform Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | MAO-A: >100,000 nM (>100 µM); MAO-B: 15,400 nM (15.4 µM) |
| Comparator Or Baseline | Comparator BDBM50401981: MAO-A: >100,000 nM (>100 µM); MAO-B: 1,130 nM (1.13 µM) |
| Quantified Difference | MAO-B inhibition: Target compound is approximately 13.6-fold less potent than comparator (15.4 µM vs. 1.13 µM) |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine deamination assay; 20-minute incubation; fluorescence detection |
Why This Matters
This establishes a defined, weak baseline MAO inhibitory profile that can serve as a negative or reference control in screening cascades, whereas the comparator with nanomolar potency would require different experimental handling and concentration ranges.
- [1] BindingDB. (2013). BDBM50401987 / CHEMBL1492484: MAO-A and MAO-B Inhibition Data for 3-(Quinolin-6-yloxy)propan-1-amine hydrochloride. BindingDB Entry ID: 50401987. View Source
- [2] BindingDB. (2020). BDBM50401981 / CHEMBL1575961: MAO-A and MAO-B Inhibition Data. BindingDB Entry ID: 50401981. View Source
